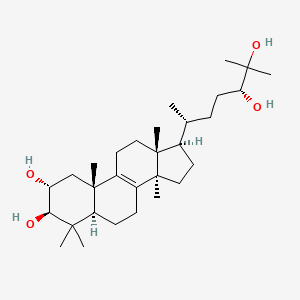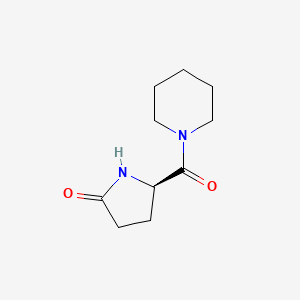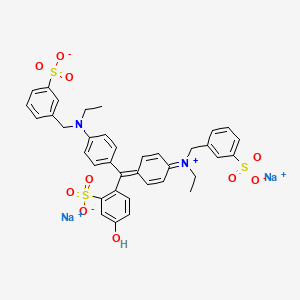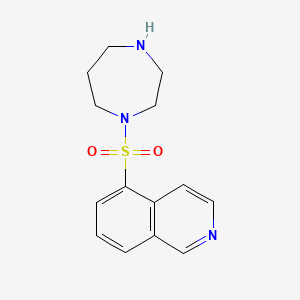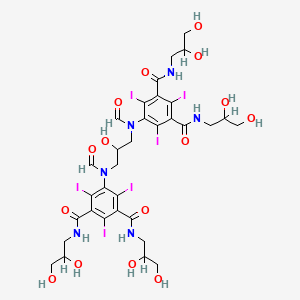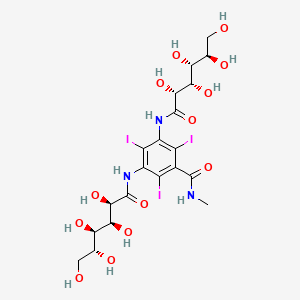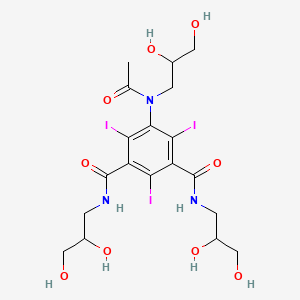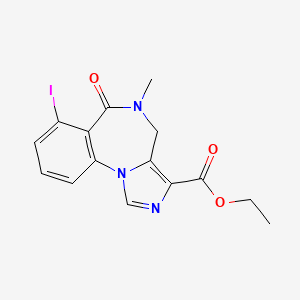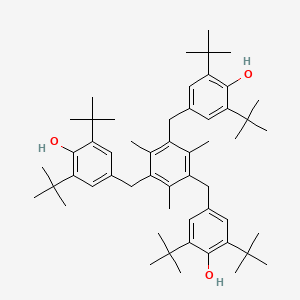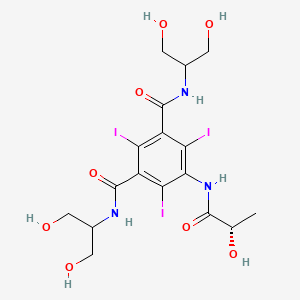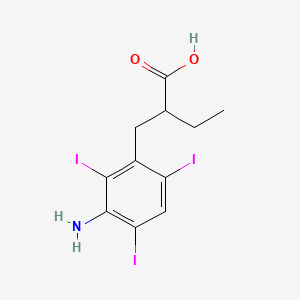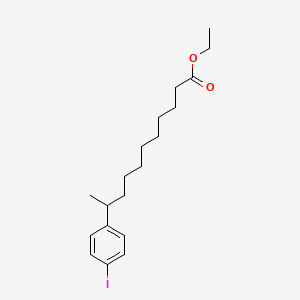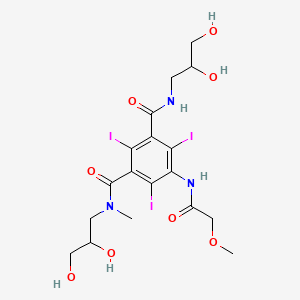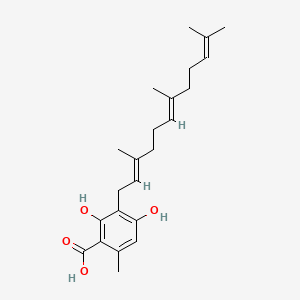
Grifolic acid
Vue d'ensemble
Description
Grifolic acid is a phenolic compound first extracted from the mushroom Albatrellus confluens . It acts as a selective partial agonist of the free fatty acid receptor (FFAR4/GPR120) . It induces ERK and [Ca 2+] responses in cells expressing GPR120, but not those expressing GPR40 .
Synthesis Analysis
The prenyltransferase (PT) that synthesizes grifolic acid is a farnesyltransferase in plant specialized metabolism. The isoprenoid moiety of grifolic acid is derived from the 2-C-methyl-D-erythritol-4-phosphate pathway that takes place in plastids .Molecular Structure Analysis
Grifolic acid has a molecular weight of 372.5 and its chemical formula is C23H32O4 . It is soluble to 100 mM in DMSO .Chemical Reactions Analysis
Grifolic acid treatment results in a significant decrease in cellular adenosine 5’‑triphosphate (ATP) content in cells. It also significantly reduces the mitochondrial membrane potential (MMP) in a dose‑ and time‑dependent manner .Physical And Chemical Properties Analysis
Grifolic acid is a white to off-white solid . It is soluble to 100 mM in DMSO .Applications De Recherche Scientifique
1. Anticancer Mechanisms
- Summary of Application: Grifolin, a volatile compound contained in essential oils of several medicinal plants, has demonstrated remarkable anti-cancer effects on different human cancer cells . The anticancer action of this molecule is related to its ability to act at cellular and molecular levels on different checkpoints controlling the signaling pathways of human cancer cell lines .
- Results or Outcomes: Despite its major pharmacological properties, grifolin has only been investigated in vitro and in vivo . Therefore, further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance .
2. Inducing Cell Death in RAW264.7 Macrophages
- Summary of Application: Grifolic acid has been shown to induce mitochondrial membrane potential loss and cell death in RAW264.7 macrophages .
- Methods of Application: Grifolic acid treatment resulted in a significant decrease in cellular adenosine 5’‑triphosphate (ATP) content in RAW264.7 cells . Mitochondrial membrane potential (MMP), as measured by JC‑1 staining, was significantly diminished by grifolic acid treatment in a dose‑ and time‑dependent manner .
- Results or Outcomes: Treatment with cyclosporine A, a protector of MMP, attenuated grifolic acid‑induced reduction of MMP and viability in RAW264.7 cells . FFAR4 knockdown did not significantly influence grifolic acid‑induced reduction of cell viability, ATP levels or MMP .
3. Inducing GH3 Adenoma Cell Death
- Summary of Application: Grifolic acid has been shown to induce cell death in GH3 adenoma cells .
- Methods of Application: Grifolic acid significantly reduced the mitochondrial membrane potential (MMP) and decreased cellular ATP levels in GH3 cells . In contrast, the MMP of isolated mitochondria was not decreased by grifolic acid .
- Results or Outcomes: The intracellular NAD/NADH ratio was significantly increased by grifolic acid .
4. Anti-Microbial Properties
- Summary of Application: Grifolin, a volatile compound contained in essential oils of several medicinal plants, has demonstrated anti-microbial properties against bacteria, fungi, and parasites .
- Results or Outcomes: Despite its major pharmacological properties, grifolin has only been investigated in vitro and in vivo . Therefore, further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance .
4. Anti-Microbial Properties
- Summary of Application: Grifolin, a volatile compound contained in essential oils of several medicinal plants, has demonstrated anti-microbial properties against bacteria, fungi, and parasites .
- Results or Outcomes: Despite its major pharmacological properties, grifolin has only been investigated in vitro and in vivo . Therefore, further investigations concerning pharmacodynamic and pharmacokinetic tests are required for any possible pharmaceutical application of this substance .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIZDZGIXDKCRC-JTCWOHKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grifolic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)
